molecular formula C4H7NO3 B168712 (5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one CAS No. 199434-50-9

(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one

Cat. No.: B168712
CAS No.: 199434-50-9
M. Wt: 117.1 g/mol
InChI Key: GXUGQCNCLMAZCH-HWKANZROSA-N
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Description

(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one is an organic compound with the molecular formula C4H7NO3 It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a hydroxyimino group, and the carboxyl group is esterified with methanol

Properties

IUPAC Name

methyl (2E)-2-hydroxyiminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-3(5-7)4(6)8-2/h7H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUGQCNCLMAZCH-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(hydroxyimino)-, methyl ester can be achieved through several methods. One common approach involves the reaction of propanoic acid with hydroxylamine to form the hydroxyimino derivative, followed by esterification with methanol. The reaction conditions typically involve the use of a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of propanoic acid, 2-(hydroxyimino)-, methyl ester may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as the purification of raw materials, precise control of reaction temperatures, and the use of advanced catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which propanoic acid, 2-(hydroxyimino)-, methyl ester exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing the active hydroxyimino derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-hydroxy-, methyl ester: Similar structure but with a hydroxy group instead of a hydroxyimino group.

    Propanoic acid, 2-oxo-, methyl ester: Contains an oxo group instead of a hydroxyimino group.

    Propanoic acid, 2-methyl-, methyl ester: Features a methyl group on the second carbon instead of a hydroxyimino group.

Uniqueness

(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-4-one

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